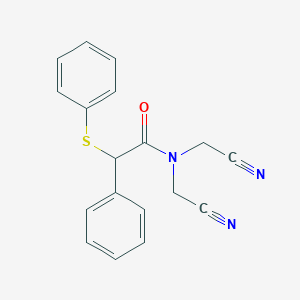

N,N-bis(cyanomethyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Description

Properties

Molecular Formula |

C18H15N3OS |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

N,N-bis(cyanomethyl)-2-phenyl-2-phenylsulfanylacetamide |

InChI |

InChI=1S/C18H15N3OS/c19-11-13-21(14-12-20)18(22)17(15-7-3-1-4-8-15)23-16-9-5-2-6-10-16/h1-10,17H,13-14H2 |

InChI Key |

IJCAHDXMVVKMNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N(CC#N)CC#N)SC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Amidation Approach

The formation of the acetamide core can be achieved through direct amidation reactions between carboxylic acids or their derivatives and appropriate amines. For phenylsulfanyl-containing acetamides, the following reaction pathway has been established:

A reaction between phenylsulfanyl-substituted acetic acid derivatives and amine components can be conducted using the procedure similar to that reported for related compounds. The synthesis of N-phenyl-2-(phenylsulfanyl)acetamide, which serves as a structural analog, has been reported using the following approach:

PhSCH2COOH + SOCl2 → PhSCH2COCl

PhSCH2COCl + PhNH2 → PhSCH2CONHPh

Introduction of Phenylsulfanyl Group

Direct Sulfanylation

The introduction of the phenylsulfanyl group can be achieved through direct sulfanylation using benzenesulfonylguanidine derivatives. A documented approach involves the reaction of benzenesulfonylguanidine with 2-chloro-N-phenylacetamide in the presence of potassium hydroxide:

PhSO2NH2 + ClCH2CONHPh + KOH → PhSCH2CONHPh

This reaction proceeds through the displacement of the chloro group by the sulfanyl nucleophile, resulting in the formation of the desired phenylsulfanyl acetamide derivative.

Crystal Structure and Geometric Considerations

The conformation of phenylsulfanyl acetamide derivatives has been studied extensively. In the crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide, the phenyl and acetamide groups are almost coplanar, while the sulfanylbenzene groups are nearly perpendicular to this plane. The C-phenyl-S-C-carbonyl torsion angles are approximately 72.1° for related compounds. This structural information is valuable for understanding the reactivity patterns and optimizing reaction conditions.

N,N-bis(cyanomethyl) Derivatization Strategies

Sequential Alkylation Approach

The introduction of two cyanomethyl groups on the nitrogen atom can be achieved through sequential alkylation reactions using chloroacetonitrile or other cyanomethylating agents. Based on similar reactions reported for other acetamide derivatives, the following general approach is proposed:

R-CONH2 + Base → R-CONH⁻ + BH⁺

R-CONH⁻ + ClCH2CN → R-CON(CH2CN)H

R-CON(CH2CN)H + Base → R-CON(CH2CN)⁻ + BH⁺

R-CON(CH2CN)⁻ + ClCH2CN → R-CON(CH2CN)2

This step-wise alkylation allows for controlled introduction of the cyanomethyl groups, minimizing side reactions and improving overall yields.

Phase-Transfer Catalysis Enhancement

The efficiency of the alkylation reactions can be significantly improved using phase-transfer catalysis. The use of quaternary ammonium salts (such as tetrabutylammonium bromide) or polyethylene glycols facilitates the transfer of reactive species between aqueous and organic phases, resulting in enhanced reaction rates and yields.

For the preparation of N,N-bis(cyanomethyl) derivatives, the following phase-transfer catalysts have proven effective:

| Phase-Transfer Catalyst | Typical Usage (mol%) | Solvent System | Reaction Time |

|---|---|---|---|

| Tetrabutylammonium bromide | 5-10 | DCM/H₂O | 10-12 hours |

| Cetyltrimethylammonium chloride | 3-5 | Toluene/H₂O | 8-10 hours |

| Polyethylene glycol 400 | 10-20 | Acetonitrile/H₂O | 12-15 hours |

Proposed Synthetic Routes for this compound

Route A: Sequential Construction Approach

This approach builds the target molecule through a sequential introduction of key functional groups:

Step 1: Preparation of 2-phenyl-2-(phenylsulfanyl)acetic acid

PhCH2COOH + PhSH + Base → PhCH(SPh)COOH

Step 2: Conversion to the amide via acid chloride

PhCH(SPh)COOH + SOCl2 → PhCH(SPh)COCl

PhCH(SPh)COCl + NH3 → PhCH(SPh)CONH2

Step 3: Sequential introduction of cyanomethyl groups

PhCH(SPh)CONH2 + ClCH2CN + Base → PhCH(SPh)CON(H)(CH2CN)

PhCH(SPh)CON(H)(CH2CN) + ClCH2CN + Base → PhCH(SPh)CON(CH2CN)2

Route B: Convergent Synthesis Approach

This approach involves the preparation of N,N-bis(cyanomethyl)amine followed by acylation with a phenylsulfanyl-substituted acyl chloride:

Step 1: Preparation of N,N-bis(cyanomethyl)amine

NH3 + 2 ClCH2CN + 2 Base → HN(CH2CN)2

Step 2: Preparation of 2-phenyl-2-(phenylsulfanyl)acetyl chloride

PhCH(SPh)COOH + SOCl2 → PhCH(SPh)COCl

Step 3: Acylation reaction

HN(CH2CN)2 + PhCH(SPh)COCl → PhCH(SPh)CON(CH2CN)2

Reaction Conditions and Optimization

Solvent Effects

The choice of solvent significantly impacts the efficiency of the key reactions. Based on studies with related compounds, the following solvents have been found to be suitable for different stages of the synthesis:

| Reaction Step | Recommended Solvents | Advantages |

|---|---|---|

| Phenylsulfanylation | 1,4-dioxane | High solubility of reactants, moderate polarity |

| Amide formation | Dichloromethane, Chloroform | Good solubility of acid chlorides, mild conditions |

| N-alkylation | Acetonitrile, DMF | Polar aprotic solvents favor SN2 reactions |

| Purification crystallization | Ethanol/Water | Effective crystallization medium |

For the triazine synthesis, which shares similar reaction mechanisms with our target compound's preparation, acetonitrile has been identified as a preferred solvent in most reactions.

Catalyst and Base Selection

The choice of base is critical for the success of several key steps in the synthesis:

Temperature and Reaction Time

Optimization of temperature and reaction time is essential for maximizing yield while minimizing side reactions:

| Reaction Step | Temperature Range | Typical Reaction Time | Monitoring Method |

|---|---|---|---|

| Sulfanylation | Reflux (80-100°C) | 1-2 hours | TLC/HPLC |

| Amide formation | 0-25°C | 2-4 hours | TLC/IR |

| First N-alkylation | 25-50°C | 6-8 hours | TLC/HPLC |

| Second N-alkylation | 50-70°C | 10-12 hours | TLC/HPLC |

For the alkylation steps, the reaction is generally carried out at temperatures between 0°C and 100°C, preferably between 60°C and 80°C to provide sufficient energy for the reaction while minimizing side reactions.

Purification and Characterization

Purification Methods

The purification of this compound can be achieved through a combination of techniques:

Recrystallization: The crude product can be effectively recrystallized from ethanol/water systems, similar to the purification of N-phenyl-2-(phenylsulfanyl)acetamide which yielded colorless crystals with this method.

Column Chromatography: For cases where recrystallization is insufficient, purification can be accomplished by column chromatography on silica gel. Typical elution systems include:

- Hexane/Ethyl acetate gradients (starting from 9:1 to 7:3)

- Dichloromethane/Methanol gradients (starting from 98:2 to 95:5)

Preparative HPLC: For analytical purposes or small-scale purification, preparative HPLC using C18 columns with acetonitrile/water mobile phases can be employed.

Analytical Characterization

Complete characterization of the final compound should include:

NMR Spectroscopy:

- ¹H NMR: Expected key signals include a singlet for the methylene protons of the cyanomethyl groups (typically around δ 4.0-4.5 ppm) and a singlet for the methine proton at the α-position (around δ 4.5-5.0 ppm).

- ¹³C NMR: Characteristic signals would include the nitrile carbons (around δ 115-120 ppm) and the carbonyl carbon (around δ 165-175 ppm).

Mass Spectrometry:

- HRMS to confirm the molecular formula

- Fragmentation pattern analysis to verify structural elements

IR Spectroscopy:

- Characteristic absorption bands for C≡N stretching (around 2200-2250 cm⁻¹)

- Amide C=O stretching (around 1650-1700 cm⁻¹)

X-ray Crystallography:

Yield Optimization and Scale-Up Considerations

Yield Enhancement Strategies

Based on the synthesis of related compounds, several strategies can be employed to optimize the yield:

Controlled Addition Rates: Slow addition of reactive species (e.g., cyanomethylating agents) can minimize side reactions.

Temperature Control: Maintaining precise temperature profiles during critical steps is essential, particularly during the alkylation reactions.

Water Exclusion: Rigorous drying of reagents and solvents and conducting reactions under inert atmosphere can prevent hydrolysis of sensitive intermediates.

Reaction Monitoring: Real-time monitoring using HPLC or TLC can help determine optimal reaction times, preventing degradation of products through prolonged reaction times.

Scale-Up Protocol

For larger scale preparations, the following modifications to the laboratory-scale procedure are recommended:

Heat Transfer Optimization: Improved temperature control systems to manage exotherms during alkylation steps.

Solvent Reduction: Increased concentration where possible to reduce solvent volumes.

Continuous Processing: For the alkylation steps, continuous flow reactors can provide better temperature control and reaction consistency.

Crystallization Focus: Emphasis on direct crystallization rather than chromatographic purification for larger scale operations.

Chemical Reactions Analysis

Types of Reactions: N,N-bis(cyanomethyl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The cyanomethyl groups can be reduced to primary amines.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Chemistry: N,N-bis(cyanomethyl)-2-phenyl-2-(phenylsulfanyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential applications in medicine include the development of new drugs or therapeutic agents. The compound’s ability to undergo various chemical modifications makes it a versatile starting material for drug discovery.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its derivatives may find applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-2-phenyl-2-(phenylsulfanyl)acetamide depends on its specific application and the chemical modifications it undergoes. Generally, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cyanomethyl groups, phenyl group, and phenylsulfanyl group can participate in different types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules and pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Cyanomethyl groups: All analogs exhibit a singlet near δ3.58 ppm for –CH₂CN protons, indicating minimal electronic perturbation from substituents .

- Electronic effects : The phenylsulfanyl group in the target compound likely deshields adjacent protons and carbons due to sulfur’s electronegativity and resonance effects.

- Steric bulk : The benzhydryl group in 2f introduces significant steric hindrance, whereas the phenylsulfanyl group in the target compound may offer moderate bulk with enhanced reactivity.

Spectral Properties and Analysis

- ¹H-NMR : The target’s –CH₂CN protons are expected at δ3.58 (s, 4H), consistent with analogs. Aromatic protons from phenyl and phenylsulfanyl groups may appear at δ7.0–7.5, split into distinct multiplets due to substituent effects .

- ¹³C-NMR: Cyano carbons at ~114 ppm (cf. 114.2–115.4 in analogs). The acetamide carbonyl is anticipated near δ170–175, influenced by electron-withdrawing cyanomethyl groups .

- Mass spectrometry : Molecular ion peaks would depend on molecular weight (unreported in evidence), but fragmentation patterns may resemble analogs, with losses of –CN or –SPh groups.

Chemical Reactivity and Stability

- Sulfur-mediated reactions : The phenylsulfanyl group may participate in oxidation (to sulfoxide/sulfone) or alkylation reactions, distinguishing it from oxygen or nitrogen-containing analogs .

- Stability : Thioethers are less polar than sulfonamides (e.g., compounds in ), possibly reducing water solubility but enhancing lipid membrane permeability.

Q & A

Q. What are the recommended synthetic routes for N,N-bis(cyanomethyl)-2-phenyl-2-(phenylsulfanyl)acetamide, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or radical-mediated reactions. For example, radical cyclization using BuSnH as a mediator under inert atmospheres (e.g., argon) is effective for forming similar sulfur-containing acetamide derivatives. Reaction temperature (typically 80–110°C) and solvent polarity (e.g., toluene or dichloromethane) critically impact regioselectivity and yield . Precursor purification (e.g., column chromatography) and stoichiometric control of cyanomethyl groups are essential to avoid side products like over-alkylated derivatives .

Q. How should structural characterization be performed to confirm the identity of this compound?

Use a combination of:

- X-ray crystallography to resolve the stereochemistry of the phenylsulfanyl and cyanomethyl groups, particularly to confirm the ortho or para substitution pattern on the phenyl rings .

- NMR spectroscopy : H NMR to identify methylene protons adjacent to cyanide groups (δ ~3.5–4.5 ppm) and C NMR to detect sulfur-induced deshielding effects on aromatic carbons .

- High-resolution mass spectrometry (HRMS) to verify the molecular formula, especially given the potential for isotopic interference from sulfur atoms .

Q. What analytical techniques are suitable for assessing purity, and what are common impurities?

- HPLC with UV detection (λ = 254 nm) is recommended for detecting unreacted precursors (e.g., 2-phenyl-2-(phenylsulfanyl)acetic acid) or de-cyanated byproducts.

- TLC using silica gel plates (hexane:ethyl acetate = 3:1) can provide rapid purity estimates.

- Common impurities include N-monocyanomethyl analogs and oxidation products of the phenylsulfanyl group (e.g., sulfoxides), which arise from incomplete substitution or exposure to moisture .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in radical-mediated reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the stability of radical intermediates during cyclization. Key parameters include:

- Spin density distribution to identify reactive sites on the phenylsulfanyl group.

- Activation energy barriers for bond cleavage (e.g., C–S bond dissociation energy).

Discrepancies between computational predictions and experimental outcomes (e.g., unexpected regioselectivity) may arise from solvent effects or steric hindrance not fully captured in gas-phase models .

Q. What strategies mitigate contradictions in spectroscopic data versus crystallographic results?

For example, if NMR suggests a planar conformation but X-ray data reveals torsional strain:

- Re-evaluate NMR sample preparation (e.g., solvent-induced conformational changes).

- Perform variable-temperature NMR to detect dynamic effects.

- Use Hirshfeld surface analysis on crystallographic data to assess intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds) that stabilize non-planar geometries .

Q. How does the phenylsulfanyl group influence regioselectivity in cross-coupling reactions?

The sulfur atom’s lone pairs can coordinate to transition-metal catalysts (e.g., Pd), directing coupling to specific positions. For Suzuki-Miyaura reactions:

Q. What are the stability challenges under acidic/basic conditions, and how can degradation pathways be mapped?

- Acidic conditions : Protonation of the cyanomethyl group leads to hydrolysis, forming carboxylic acid derivatives. Monitor via IR (loss of CN stretch at ~2250 cm) .

- Basic conditions : Deprotonation of the acetamide NH can trigger nucleophilic attack on the sulfur atom, yielding sulfenic acids. Use LC-MS to identify degradation products .

Q. How can the compound’s role in coordination chemistry be explored for catalytic applications?

Investigate metal complexation (e.g., with Pd, Cu) using:

- UV-vis titration to determine binding constants.

- X-ray absorption spectroscopy (XAS) to probe metal-ligand bond distances.

The cyanomethyl groups may act as weak-field ligands, favoring high-spin configurations in transition metals .

Methodological Considerations

- Synthetic Reproducibility : Document exact stoichiometry of cyanomethylating agents (e.g., chloroacetonitrile) to avoid batch-to-batch variability .

- Data Interpretation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals from phenyl and cyanomethyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.